N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
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Overview
Description
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a complex organic compound that features a thiazole ring, a bromophenyl group, and a tetrahydroisoquinoline sulfonyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Mechanism of Action
Target of Action
The primary targets of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide are bacterial and fungal species, as well as oestrogen receptor positive human breast adenocarcinoma cancer cells . The compound has been shown to have promising antimicrobial and anticancer activities .
Mode of Action
The compound interacts with its targets through a series of molecular interactions. In the case of antimicrobial activity, it blocks the biosynthesis of certain bacterial lipids . For anticancer activity, it interacts with oestrogen receptors on human breast adenocarcinoma cancer cells
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in lipid biosynthesis in bacteria and cell proliferation in cancer cells . By blocking lipid biosynthesis, the compound inhibits bacterial growth. By interacting with oestrogen receptors, it disrupts the normal proliferation of cancer cells .
Pharmacokinetics
Molecular docking studies suggest that the compound has promising adme properties . These properties are crucial for determining the bioavailability of the compound, which in turn influences its efficacy.
Result of Action
The result of the action of this compound is the inhibition of growth in targeted bacterial and fungal species, and the disruption of normal cell proliferation in oestrogen receptor positive human breast adenocarcinoma cancer cells . This leads to a decrease in the population of these harmful cells.
Biochemical Analysis
Biochemical Properties
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit the activity of certain bacterial enzymes, thereby blocking the biosynthesis of essential bacterial lipids . Additionally, it interacts with proteins involved in cell signaling pathways, potentially disrupting the normal function of these pathways and leading to antimicrobial and anticancer effects . The nature of these interactions is primarily inhibitory, as the compound binds to the active sites of enzymes and proteins, preventing their normal function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, the compound inhibits the synthesis of essential lipids, leading to cell death . In cancer cells, it disrupts cell signaling pathways, leading to apoptosis or programmed cell death . This compound also affects gene expression by inhibiting the activity of transcription factors, which are proteins that regulate the expression of specific genes . Additionally, it impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to a decrease in the production of essential metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of enzymes and proteins, inhibiting their activity . This binding interaction is facilitated by the thiazole ring and the bromophenyl group, which fit into the active sites of the target enzymes and proteins . The compound also inhibits the activity of transcription factors, leading to changes in gene expression . Additionally, it disrupts cell signaling pathways by binding to proteins involved in these pathways, preventing their normal function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression . These long-term effects are particularly evident in in vitro studies, where the compound is continuously present in the culture medium .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have antimicrobial and anticancer effects without significant toxicity . At high doses, the compound can cause toxic effects, including damage to healthy cells and tissues . Threshold effects have been observed, where the compound is effective at a certain concentration but becomes toxic at higher concentrations . These effects highlight the importance of careful dosage control in the use of this compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes involved in the biosynthesis of bacterial lipids, inhibiting their activity and leading to a decrease in lipid production . It also affects metabolic flux by inhibiting enzymes involved in key metabolic pathways, leading to changes in the levels of essential metabolites . Additionally, the compound interacts with cofactors, which are molecules that assist in enzyme activity, further inhibiting the function of the target enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These transporters and proteins help to localize the compound to specific cellular compartments, where it can exert its effects . The compound is also distributed within tissues, where it accumulates in areas with high levels of target enzymes and proteins . This localization and accumulation are essential for the compound’s effectiveness in inhibiting enzyme activity and disrupting cellular processes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments within the cell, including the nucleus, where it can interact with transcription factors and affect gene expression . It is also localized to the cytoplasm, where it can inhibit the activity of enzymes involved in metabolic pathways . This subcellular localization is facilitated by targeting signals and post-translational modifications, which direct the compound to the appropriate cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the reaction of a bromophenyl derivative with a thioamide under acidic conditions. The tetrahydroisoquinoline sulfonyl group is then introduced via sulfonylation reactions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of iodophenyl derivatives.
Scientific Research Applications
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer activities, particularly against breast cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives
- N-[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4,5,6,7-tetrabromo-1,3-dioxo-1,3-dihydro-2H-isoindole-1-yl)acetamide
Uniqueness
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is unique due to its combination of a thiazole ring, bromophenyl group, and tetrahydroisoquinoline sulfonyl moiety.
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3O3S2/c26-21-9-5-18(6-10-21)23-16-33-25(27-23)28-24(30)19-7-11-22(12-8-19)34(31,32)29-14-13-17-3-1-2-4-20(17)15-29/h1-12,16H,13-15H2,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATJVIGWFBHNMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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